molecular formula C11H12N4O B3820388 N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine

N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine

Cat. No. B3820388
M. Wt: 216.24 g/mol
InChI Key: QVZJZUHURNIDMX-NTEUORMPSA-N
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Description

N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine, also known as MPTA, is a nitrogen-containing heterocyclic compound. MPTA has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and biological properties. In

Scientific Research Applications

N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine has been studied for its potential applications in various fields of medicinal chemistry. Some of the key scientific research applications of N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine are listed below:
1. Anticancer activity: N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and liver cancer cells.
2. Antifungal activity: N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine has been found to possess significant antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.
3. Antioxidant activity: N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine has been shown to possess significant antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
4. Anti-inflammatory activity: N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Mechanism of Action

The exact mechanism of action of N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine is not fully understood. However, it is believed that N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine exerts its biological effects by modulating various signaling pathways and molecular targets in cells. N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine has been shown to exhibit various biochemical and physiological effects in cells. Some of the key effects of N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine are listed below:
1. Inhibition of cell proliferation: N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Modulation of oxidative stress: N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine has been shown to modulate the levels of reactive oxygen species (ROS) and antioxidant enzymes in cells, which can help to reduce oxidative stress.
3. Inhibition of inflammation: N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine has been found to inhibit the production of pro-inflammatory cytokines, which can help to reduce inflammation.

Advantages and Limitations for Lab Experiments

N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine has several advantages and limitations for lab experiments. Some of the key advantages and limitations are listed below:
Advantages:
1. N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine is relatively easy to synthesize and purify, which makes it a cost-effective compound for lab experiments.
2. N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine exhibits potent biological activity, which makes it a useful tool for studying various cellular processes.
3. N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine has a unique chemical structure, which makes it a potential lead compound for the development of novel drugs.
Limitations:
1. N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine has poor solubility in water, which can make it difficult to work with in aqueous solutions.
2. N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine has not been extensively studied in vivo, which limits its potential applications in animal studies.
3. N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine has not been studied for its potential toxicity, which raises concerns about its safety for human use.

Future Directions

There are several future directions for the study of N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine. Some of the key directions are listed below:
1. Development of N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine derivatives: N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine derivatives can be synthesized and tested for their potential biological activity, which can help to identify more potent and selective compounds.
2. In vivo studies: N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine can be tested in animal models to evaluate its potential efficacy and safety for human use.
3. Mechanistic studies: Further studies are needed to elucidate the exact mechanism of action of N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine, which can help to identify new molecular targets for drug development.
4. Combination therapy: N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine can be used in combination with other drugs to enhance its therapeutic efficacy and reduce potential side effects.
Conclusion
In conclusion, N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine is a nitrogen-containing heterocyclic compound that has been extensively studied for its potential applications in medicinal chemistry. N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine exhibits potent biological activity, including anticancer, antifungal, antioxidant, and anti-inflammatory activity. N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine has several advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to fully understand the potential applications of N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine in the field of medicinal chemistry.

properties

IUPAC Name

(E)-1-(4-methoxyphenyl)-N-(1,2,4-triazol-4-yl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-9(14-15-7-12-13-8-15)10-3-5-11(16-2)6-4-10/h3-8H,1-2H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZJZUHURNIDMX-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1C=NN=C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N1C=NN=C1)/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-methoxyphenyl)-N-(1,2,4-triazol-4-yl)ethanimine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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